Benzo(A)coronene

Description

Contextualization of Benzo(a)coronene within Polycyclic Aromatic Hydrocarbons (PAHs) Research

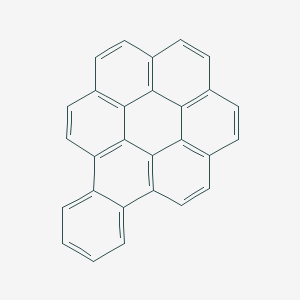

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds containing two or more fused aromatic rings. They are formed from the incomplete combustion of organic materials and are widespread in the environment. pjoes.comnih.gov this compound (C28H14) is a specific type of PAH, characterized by its unique arrangement of fused benzene (B151609) rings. nih.govnist.gov

Research into PAHs is extensive, driven by their environmental presence and the carcinogenic properties of some members of the class, such as benzo(a)pyrene. nih.govepa.govnih.gov Within this broad field, this compound and other coronene-based PAHs are of particular interest due to their distinct structural and electronic properties. ontosight.ainih.gov The study of benzo-annelated coronenes, where benzene rings are fused to a central coronene (B32277) core, helps to understand the intricacies of π-electron structure and aromaticity. mjcce.org.mk The systematic extension of the coronene backbone allows for the creation of a wide array of PAHs with tailored properties. nih.gov

The formation of larger PAHs like this compound can occur through various mechanisms, including the one-ring buildup from smaller PAHs like benzo[e]pyrene (B47544) and benzo[ghi]perylene (B138134). uhmreactiondynamics.orgresearchgate.net Understanding these formation pathways is crucial for both environmental analysis and the synthesis of novel materials. uhmreactiondynamics.orgscielo.br

Significance of this compound in Contemporary Materials Science and Nanotechnology

The unique planar and graphene-like structure of this compound and its derivatives makes them highly significant in the fields of materials science and nanotechnology. ontosight.airesearchgate.net These molecules serve as fundamental building blocks for creating larger carbon-based materials, including graphene nanoflakes and nanoribbons. uhmreactiondynamics.orgresearchgate.nettandfonline.com

The high degree of π-conjugation in coronene-based PAHs gives rise to exceptional optical and electrical properties. nih.govontosight.ai This makes them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.ainih.govontosight.ai The ability of these molecules to self-assemble into well-ordered nanostructures, like columns and nanotubes, is another key feature that is being explored for applications in nanoelectronics and sensing technologies. ontosight.aichemeurope.com

Researchers are actively investigating how the structure of this compound and its derivatives influences their properties. For instance, computational studies using Density Functional Theory (DFT) are employed to understand the charge transport properties and to design materials with optimized optoelectronic characteristics. researchgate.net The synthesis of functionalized coronene derivatives allows for the tuning of their photophysical and electrochemical properties, further expanding their potential applications in materials chemistry. nih.govmdpi.com

Relevance of this compound in Astrochemistry and Interstellar Medium Studies

Polycyclic aromatic hydrocarbons are believed to be among the most abundant and complex organic molecules in the interstellar medium (ISM), playing a crucial role in a variety of astrophysical processes. chemistryviews.orgastrochem.orgacs.org They are considered carriers of the unidentified infrared emission bands observed in many astronomical objects and may be involved in the formation of interstellar dust grains. astrochem.orgaanda.orgnasa.gov

This compound is of particular interest in astrochemistry due to its high stability. arxiv.org Theoretical studies suggest that large PAHs like benzo-coronene can strongly adsorb onto the surfaces of interstellar dust grains, such as forsterite, which is found in meteorites. arxiv.orgresearchgate.netresearchgate.net This interaction is significant as it could influence the chemical reactions occurring on these grains and potentially lead to the formation of more complex organic molecules, a key step in the bottom-up formation of interstellar complex organic molecules (iCOMs). arxiv.org

The spectroscopic properties of this compound and other PAHs are essential for their identification in space. astrochem.orgacs.org Laboratory measurements of the absorption and emission spectra of these molecules, both in neutral and ionized states, are compared with astronomical observations to constrain the characteristics of the cosmic PAH family. aanda.orgresearchgate.net Computational studies also play a vital role in interpreting these spectra and understanding the behavior of PAHs in the harsh interstellar environment. arxiv.orgresearchgate.net The detection of coronene and its derivatives in meteorites provides tangible evidence of their presence in our solar system and supports their role in astrochemical evolution. arxiv.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

octacyclo[18.6.2.02,7.08,25.011,24.014,23.017,22.021,26]octacosa-1(26),2,4,6,8(25),9,11(24),12,14(23),15,17(22),18,20,27-tetradecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H14/c1-2-4-20-19(3-1)21-13-11-17-9-7-15-5-6-16-8-10-18-12-14-22(20)28-26(18)24(16)23(15)25(17)27(21)28/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSLOOOUQZYGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C5=C(C=CC6=C5C7=C(C=C6)C=CC8=C7C4=C(C2=C1)C=C8)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172454 | |

| Record name | Benzo(a)coronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190-70-5 | |

| Record name | Benzo(a)coronene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)coronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Electronic Structure and Quantum Chemical Characterization of Benzo a Coronene

Theoretical Frameworks and Computational Methodologies Applied to Benzo(a)coronene

The study of this compound's electronic properties heavily relies on a variety of computational methods. These theoretical frameworks allow for the elucidation of its structure, stability, and reactivity at the molecular level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone in the computational study of polycyclic aromatic hydrocarbons like this compound. This method is instrumental in determining the optimized molecular geometry and electronic structure of the ground state. DFT calculations provide insights into crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density.

Applications of DFT to coronene (B32277) and its derivatives, which serve as a model for this compound, have been extensive. For instance, DFT has been used to investigate the adsorption properties of ions and atoms on coronene surfaces, revealing how doping with different elements alters the electronic environment. Molecular electrostatic potential (MESP) analysis, a feature of DFT studies, helps in identifying electron-rich regions of the molecule, which are crucial for understanding intermolecular interactions.

Time-Dependent Density Functional Theory (TDDFT) Calculations

To investigate the excited-state properties of this compound, Time-Dependent Density Functional Theory (TDDFT) is the method of choice. researchgate.net TDDFT is an extension of DFT that allows for the calculation of electronic excitation energies and the simulation of absorption and emission spectra. researchgate.net This is particularly important for understanding the photophysical behavior of PAHs.

TDDFT calculations can predict the vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's geometry. nih.gov By calculating a sufficient number of excited states, a theoretical UV-Vis absorption spectrum can be generated and compared with experimental data. This comparison helps in assigning the observed spectral bands to specific electronic transitions within the molecule. For large PAHs like this compound, efficient implementations of TDDFT are necessary to make the calculations computationally feasible. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations can provide insights into its conformational changes, aggregation behavior, and interactions with other molecules or surfaces.

Classical MD simulations have been used to study collisions between coronene clusters and other molecules, revealing information about residence times and scattering dynamics. cam.ac.uk These simulations can also be used to understand the intermolecular forces that govern the formation of larger aggregates of PAHs. By employing force fields specifically parameterized for PAHs, MD simulations can model the π-π stacking interactions that are crucial in the self-assembly of these molecules. researchgate.net

Pariser–Parr–Pople (PPP) Model and Density Matrix Renormalization Group (DMRG) Techniques for Correlated States

The Pariser–Parr–Pople (PPP) method is a semi-empirical quantum mechanical method specifically developed for predicting the electronic structures and spectra of conjugated π-electron systems. wikipedia.org Developed in the 1950s, the PPP method simplifies the calculation of molecular orbitals by making approximations such as the zero-differential overlap (ZDO) approximation. wikipedia.org It has been widely used for the precise prediction of electronic transitions, particularly the lower singlet transitions, in aromatic molecules. wikipedia.org

For highly correlated electronic states, which can be present in large PAHs, more advanced methods are required. The Density Matrix Renormalization Group (DMRG) is a powerful numerical technique that can accurately describe the electronic structure of strongly correlated systems. ethz.chgithub.io In quantum chemistry, DMRG provides a way to approximate the full configuration interaction (FCI) solution within a given orbital space, making it suitable for studying molecules with complex electronic structures that are challenging for traditional methods. ethz.ch DMRG has been successfully applied to study the electronic states of various transition metal complexes and is a promising method for investigating the correlated states in large PAHs like this compound. ethz.ch

Aromaticity and Conjugation Analyses in Benzo-annelated Coronenes

The aromaticity and the nature of π-electron conjugation in benzo-annelated coronenes, including this compound, are key to understanding their stability and chemical properties. These aspects are often analyzed using theoretical models that quantify the extent of cyclic conjugation in the individual rings of the molecule.

Studies based on the Clar aromatic sextet theory have been employed to understand the π-electron structure of benzo-coronenes. semanticscholar.org This theory posits that the benzene (B151609) rings with a "full" aromatic sextet have a significantly stronger cyclic conjugation. semanticscholar.org For instance, in dibenzo[a,g]coronene, certain rings are predicted to have a higher degree of cyclic conjugation than others based on their Clar formulas. semanticscholar.org

Energy Effect of Cyclic Conjugation

The energy effect (ef) of cyclic conjugation is a quantitative measure used to study the π-electron delocalization within the rings of polycyclic aromatic hydrocarbons. mjcce.org.mk It has been shown that for benzo-annelated coronenes, there is a regularity where benzenoid rings that are linearly annelated to the central hexagon of coronene decrease the intensity of cyclic conjugation in that central ring. semanticscholar.org This effect is proportional to the number of linearly annelated rings. semanticscholar.org

A strong linear correlation has been found between the energy effect (ef) and the π-electron content (EC) of the six-membered rings in these molecules. semanticscholar.org This indicates that both measures provide a consistent picture of the cyclic conjugation within the system. The analysis of these energy effects helps in verifying the predictions made by the Clar aromatic sextet theory regarding the π-electron distribution in benzo-coronenes. mjcce.org.mk

Table 1: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Coronene |

| Dibenzo[a,g]coronene |

Pi-Electron Content Distribution

In coronene congeners that possess a unique Clar formula, such as this compound, the rings designated as "full" (containing a Clar sextet) exhibit higher π-electron content and energy effect values compared to other rings within the molecule. researchgate.net This indicates a more pronounced localized aromaticity in those specific rings. The π-electron configuration of this compound, therefore, deviates from a uniform distribution, with certain rings displaying a greater degree of benzene-like character. researchgate.net This non-uniform distribution of π-electrons has significant implications for the molecule's chemical behavior and its interactions with other species.

Frontier Molecular Orbital (FMO) Analysis of this compound Systems

Frontier molecular orbital (FMO) theory is a fundamental tool for understanding the electronic properties and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in electronic transitions and chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical stability and reactivity of a molecule. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. plus.ac.atresearchgate.netresearchgate.netresearchgate.netlew.rorsc.org

For polycyclic aromatic hydrocarbons, the HOMO-LUMO gap is influenced by the extent of π-conjugation. As the size of the π-conjugated system increases, the HOMO-LUMO gap tends to decrease. In the case of this compound, the fusion of an additional benzene ring to the coronene core leads to an extension of the π-system, which is expected to modulate its HOMO-LUMO gap and, consequently, its stability compared to the parent coronene molecule. Theoretical calculations on coronene and its derivatives have shown that substitutions can significantly alter the HOMO and LUMO energy levels and thus the energy gap. researchgate.net For instance, the HOMO-LUMO gap of coronene is reported to be around 4.0 eV. researchgate.net The introduction of substituents can either increase or decrease this gap, thereby tuning the molecule's electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Coronene | -5.73 | -1.40 | 4.33 |

| Per-fluorocoronene | -6.77 | -2.65 | 4.12 |

| Per-chlorocoronene | -6.50 | -2.96 | 3.54 |

Correlated Electronic States and Excited State Properties of this compound

Understanding the excited-state properties of this compound is crucial for its potential applications in optoelectronic devices. These properties are governed by the correlated motion of its π-electrons.

The linear optical absorption spectrum of this compound has been theoretically investigated using sophisticated computational methods such as the Pariser-Parr-Pople (PPP) model Hamiltonian combined with the multireference singles-doubles configuration-interaction (MRSDCI) methodology. mdpi.comresearcher.lifearxiv.orgnih.govresearchgate.netresearchgate.netnih.govresearchgate.net This approach accounts for electron correlation effects, which are essential for accurately predicting the electronic and optical properties of π-conjugated systems.

The computed spectrum of this compound reveals several absorption peaks, with the first peak representing the optical gap. mdpi.comarxiv.orgnih.gov More intense peaks typically appear at higher energies. The calculations show that the optical spectra of coronene derivatives are red-shifted as their size increases. mdpi.comarxiv.orgnih.gov The polarization of the absorbed photon for each transition can also be determined, providing a more detailed understanding of the electronic transitions.

| Peak Label | Energy (eV) (Screened Parameters) | Energy (eV) (Standard Parameters) | Polarization |

|---|---|---|---|

| P1 | 3.15 | 3.78 | y |

| P2 | 3.45 | 4.15 | x |

| P3 | 3.95 | 4.75 | y |

| P4 | 4.15 | 5.00 | x |

This compound can be considered a small graphene nanoflake or a graphene quantum dot, making the study of its electronic properties relevant to the broader field of carbon-based nanomaterials. mdpi.comarxiv.orgnih.govresearchgate.netrsc.org The π-electrons in these systems exhibit significant correlation effects, meaning their motion is not independent of each other.

The Pariser-Parr-Pople (PPP) model is a powerful tool for studying these electron correlation effects. mdpi.comarxiv.orgnih.gov It has been shown that electron correlation is significant in these finite-sized graphene analogues, although its strength diminishes as the system size increases from one-dimensional to higher-dimensional structures. mdpi.comarxiv.orgnih.gov These correlation effects play a crucial role in determining the ordering of the excited states and can influence properties such as luminescence. mdpi.com

Theoretical Investigations on Charge Transport Properties of this compound Derivatives

The charge transport properties of organic semiconductors are fundamental to their performance in electronic devices. Theoretical studies on this compound derivatives provide valuable insights into how their molecular structure influences their ability to transport charge carriers (holes and electrons).

Investigations into the charge transport properties of tetrabenzo[a,d,j,m]coronene and other coronene derivatives have been conducted using density functional theory (DFT) and Marcus theory. researchgate.netresearchgate.netnih.govresearchgate.netosti.govsemanticscholar.orgtandfonline.comresearchgate.netscielo.br These studies reveal that the introduction of different substituents significantly affects their frontier molecular orbitals and, consequently, their charge carrier mobilities. researchgate.net For instance, the hole and electron mobility of halogenated coronene derivatives have been calculated to understand the potential for ambipolar transport. nih.govresearchgate.netosti.gov The molecular geometry of these benzocoronene systems is typically a large, quasi-planar conjugated π-system, which is conducive to efficient charge transport. researchgate.net

| Compound | Reorganization Energy (Hole) (meV) | Reorganization Energy (Electron) (meV) | Hopping Rate (Hole) (s⁻¹) | Hopping Rate (Electron) (s⁻¹) |

|---|---|---|---|---|

| Coronene | 110 | 130 | 2.5 x 10¹⁴ | 1.5 x 10¹⁴ |

| Per-fluorocoronene | 150 | 160 | 1.8 x 10¹⁴ | 1.0 x 10¹⁴ |

Chemisorption Mechanisms of this compound Analogues on Semiconductor Surfaces

The interaction of large polycyclic aromatic hydrocarbons (PAHs), such as analogues of this compound, with semiconductor surfaces is a critical area of research for the development of molecular electronics and novel carbon-based nanostructures. The chemisorption of these molecules involves the formation of covalent bonds with the substrate, leading to stable adsorption and significant modifications of the electronic properties of both the molecule and the surface.

Studies on dibenzo[a,j]coronene, a direct analogue of this compound, have provided detailed insights into its chemisorption on the silicon (001) surface, specifically the Si(001)-2x1 reconstruction. Research combining scanning tunneling microscopy (STM) with electronic structure calculations has revealed that dibenzo[a,j]coronene molecules adsorb onto the silicon surface at three distinct types of sites. nih.govresearchgate.net These sites are characterized by the formation of multiple silicon-carbon (Si-C) covalent bonds, ranging from four to eight bonds per molecule. nih.govresearchgate.net

The specific geometry and stability of the adsorption are governed by a delicate balance between the formation of strong Si-C bonds and the induction of strain within the molecule. The out-of-plane bending of the otherwise planar PAH is a significant factor that influences the surface bond energies. nih.gov The primary adsorption site is the most frequently observed, with two other minor sites also being identified. nih.govresearchgate.net Through the application of an electrical pulse from the STM tip, it is possible to induce the molecule to move between these different stable adsorption sites without fracturing the molecular structure. nih.gov

The investigation of such molecule-surface systems extends to other semiconductors like titanium dioxide (TiO2) and other PAHs. nih.govnih.gov On-surface synthesis protocols on TiO2, a semiconducting metal oxide, have demonstrated that complex chemical reactions like intramolecular cyclodehydrogenation can be thermally induced to form nanographenes from specially designed molecular precursors. nih.govnih.gov These processes, which involve the planarization of precursor molecules and the formation of new C-C bonds, are fundamentally related to the chemisorption and reaction of the molecules on the semiconductor surface. While not involving this compound directly, these studies underscore the capability of semiconductor surfaces to mediate complex chemical transformations of large aromatic systems, a process initiated by the chemisorption of the molecule.

Similarly, density functional theory (DFT) studies on the adsorption of various PAHs on forsterite, a silicate mineral, show that parallel adsorption can lead to chemisorption through the formation of C-Si and/or C-O bonds. nih.gov This research highlights that the interaction is not limited to elemental semiconductors like silicon but is a broader phenomenon on surfaces presenting reactive sites.

The key findings from the investigation of dibenzo[a,j]coronene on the Si(001)-2x1 surface are summarized in the table below.

Table 1: Adsorption Characteristics of Dibenzo[a,j]coronene on Si(001)-2x1 Surface

| Adsorption Site Type | Prevalence | Number of Si-C Covalent Bonds | Key Characteristics |

|---|---|---|---|

| Major Adsorption Site | Most frequent | 4 to 8 | Strong covalent bonding with the silicon substrate. |

| Minor Adsorption Site 1 | Less frequent | 4 to 8 | Alternative stable bonding configuration. |

| Minor Adsorption Site 2 | Less frequent | 4 to 8 | Represents another local minimum in the potential energy surface. |

Advanced Spectroscopic Characterization of Benzo a Coronene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of benzo[a]coronene and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the context of substituted tetrabenzo[a,d,j,m]coronenes, ¹H NMR spectra are instrumental in confirming the successful synthesis and substitution patterns. For instance, the ¹H NMR spectrum of a tetrabenzo[a,d,j,m]coronene derivative showed a notable broadening of signals in the aromatic region at higher concentrations (2 × 10⁻³ M), which sharpened and shifted downfield upon dilution (to 5 × 10⁻⁴ M) or an increase in temperature. beilstein-journals.org This behavior is indicative of intermolecular π–π stacking interactions, a key feature of the self-assembly of these large polycyclic aromatic hydrocarbons (PAHs). beilstein-journals.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. For various tetrabenzo[a,d,j,m]coronene derivatives, distinct signals are observed for the different carbon environments, including the aromatic carbons and those in the alkyl or alkoxy substituents. researchgate.net For example, in a 3,6,13,16-tetrahexyltetrabenzo[a,d,j,m]coronene, the ¹³C NMR spectrum in CDCl₃ displayed characteristic peaks for the hexyl chain carbons (δ 14.1, 22.7, 29.2, 31.6, 31.8, 35.8) and the aromatic core carbons (δ 124.7, 127.9, 129.5, 129.9, 135.8, 138.3, 138.9, 139.4, 141.1). researchgate.net The successful formation of a hexa-peri-benzocoronene with two extra K-regions was validated by a combination of techniques including ¹H and ¹³C NMR. rsc.org

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0-9.0 | m (multiplet) | Aromatic Protons |

| ¹³C | ~120-140 | s (singlet) | Aromatic Carbons |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis absorption spectroscopy is a key technique for probing the electronic structure of benzo[a]coronene and its derivatives. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals, and the resulting spectrum provides information about the electronic transitions within the molecule.

The UV-Vis spectra of tetrabenzo[a,d,j,m]coronene derivatives in chloroform (B151607) exhibit characteristic absorption bands between 300 and 500 nm. beilstein-journals.org The π–π* transitions, referred to as the p-band, are observed around 426 nm. beilstein-journals.org Another set of transitions, the n–π* or α-band, appear in the range of 456–469 nm. beilstein-journals.org The intensity and position of these bands are sensitive to the nature of the substituents on the coronene (B32277) core. For example, an increase in the number of hexyloxy groups leads to a red-shift and increased intensity of the α-band. beilstein-journals.org

Theoretical studies using the Pariser-Parr-Pople (PPP) model with multi-reference single and double configuration interaction (MRSDCI) have been employed to compute the linear optical absorption spectrum of benzo[a]coronene. researchgate.netarxiv.org These calculations predict the optical gap and the energies of various electronic transitions. The computed spectrum for benzo[a]coronene shows that the first absorption peak, corresponding to the optical gap, is of moderate intensity, while more intense peaks appear at higher energies. arxiv.org The theoretically predicted optical gap for benzo[a]coronene is in good agreement with experimental data. arxiv.org

Table 2: Experimental and Calculated UV-Vis Absorption Data for Benzo[a]coronene and a Derivative

| Compound | Absorption Maxima (λmax) in nm | Transition Type | Source |

|---|---|---|---|

| Tetrabenzo[a,d,j,m]coronene derivative | 426 | p-band (π–π) | beilstein-journals.org |

| Tetrabenzo[a,d,j,m]coronene derivative | 456-469 | α-band (n–π) | beilstein-journals.org |

| Benzo[a]coronene (calculated) | ~367 (3.38 eV) | Optical Gap | arxiv.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a unique "fingerprint" for identification and structural analysis.

The IR spectrum of benzo[a]coronene, available in the NIST WebBook, shows characteristic absorption bands corresponding to different vibrational modes. nist.gov For related polycyclic aromatic hydrocarbons like coronene, the IR spectra of their cations have been studied in detail. nasa.gov These studies reveal that for the cations, the intensities of the C-C stretching and C-H in-plane bending modes are significantly enhanced compared to the neutral species, while the C-H out-of-plane bending vibrations are weaker. nasa.gov The far-infrared spectra of coronene also show characteristic "drumhead" modes involving the entire molecular skeleton. researchgate.net

Raman spectroscopy is particularly useful for studying the vibrational modes of non-polar bonds and has been applied to characterize coronene and its derivatives. rsc.orgresearchgate.net For a synthesized hexa-peri-benzocoronene derivative, the experimental Raman spectra showed good agreement with DFT-calculated spectra, confirming the structure. rsc.org The spectra displayed characteristic D (around 1300 cm⁻¹) and G (around 1600 cm⁻¹) bands, which are typical for graphitic materials and large PAHs. rsc.org

Table 3: Key Vibrational Modes of Coronene and its Derivatives from IR and Raman Spectroscopy

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Vibrational Mode | Compound |

|---|---|---|---|

| IR | ~3030 | C-H stretching | Anthracoronene nih.gov |

| IR | 1600-1000 | C-C stretching and C-H in-plane bending | PAH Cations nasa.gov |

| IR | 900-700 | C-H out-of-plane bending | Anthracoronene nih.gov |

| Raman | ~1600 | G-band (in-plane C-C stretching) | Hexa-peri-benzocoronene derivative rsc.org |

| Raman | ~1300 | D-band (ring breathing modes) | Hexa-peri-benzocoronene derivative rsc.org |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular mass of benzo[a]coronene and its derivatives, as well as for studying their fragmentation patterns.

The NIST Mass Spectrometry Data Center provides GC-MS data for benzo[a]coronene, showing a top peak at m/z 350, which corresponds to the molecular ion [M]⁺. nih.gov The fragmentation of coronene has been studied following collisions with He⁺, revealing significant H loss and fragmentation of the carbon skeleton. aanda.orgaanda.org For synthesized derivatives, such as a hexa-peri-benzocoronene, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is often used. rsc.org In one study, the MALDI-TOF MS of a derivative showed an intense signal at m/z = 842.3948, which was in excellent agreement with the calculated molecular mass of 842.3913 for the C₆₆H₅₀ molecule. rsc.org The isotopic distribution pattern further confirms the elemental composition. rsc.org

Table 4: Mass Spectrometry Data for Benzo[a]coronene and a Derivative

| Compound | Ionization Method | m/z of Molecular Ion [M]⁺ | Key Fragmentation Observations |

|---|---|---|---|

| Benzo[a]coronene | GC-MS (Electron Ionization) | 350 | - |

| Hexa-peri-benzocoronene derivative (C₆₆H₅₀) | MALDI-TOF | 842.3948 (experimental), 842.3913 (calculated) | Isotopic distribution matches simulation. rsc.org |

Gas Phase Photoelectron and Photoabsorption Synchrotron Spectroscopies

Gas-phase spectroscopic studies using synchrotron radiation provide high-resolution data on the electronic structure and core-level transitions of molecules like benzo[a]coronene.

Photoelectron spectroscopy of gas-phase coronene has been investigated to determine its π-orbital energies. aip.org More advanced techniques, such as photoion mass-selected threshold photoelectron spectroscopy, have been used to identify coronene and its precursors in gas-phase synthesis experiments. acs.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS) probes the core-level binding energies of electrons, providing information about the chemical environment of atoms. For PAHs like coronene, vibrationally resolved C 1s XPS spectra have been computed and compared with experimental data. researchgate.netdiva-portal.orgacs.org These studies show that different types of carbon atoms (inner, peripheral bonded to three carbons, and peripheral bonded to a hydrogen) have distinct binding energies. researchgate.netdiva-portal.orgacs.org The core ionization leads to changes in bond lengths and ring deformation. diva-portal.org For graphene grown from PAH precursors, the C 1s XPS spectrum shows a single, narrow peak, confirming the formation of a uniform carbon lattice. aip.org

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), investigates the transitions of core electrons to unoccupied molecular orbitals. Combined experimental and theoretical studies of the C 1s NEXAFS of coronene have been performed. researchgate.netnih.govdntb.gov.ua The spectra reveal a characteristic double-peak structure in the C 1s → LUMO region, where vibronic coupling plays a significant role. researchgate.netnih.gov The theoretical spectra, which include vibronic effects, show good agreement with high-resolution experimental results. researchgate.net NEXAFS has also been used to study the reactions of coronene, such as its dehydrogenation and fusion upon heat treatment. acs.org

Fluorescence Spectroscopy and Luminescence Studies of Benzo(a)coronene and Analogues

The fluorescence properties of benzo[a]coronene (BCo) and its analogues are of significant interest due to their potential applications in electronic devices and as fluorescent probes. researchgate.netnih.gov The emission characteristics of these polycyclic aromatic hydrocarbons (PAHs) are sensitive to their molecular structure and the surrounding solvent environment.

Studies have shown that the fluorescence emission intensities of coronene and its derivatives, including benzo[a]coronene, are dependent on solvent polarity. nih.gov For benzo[a]coronene, a "BCo scale" has been defined as the ratio of the fluorescence intensities of vibronic bands I and III. nih.gov This ratio changes with the polarity of the solvent, making it a useful parameter for characterizing local environments. nih.gov

The introduction of substituents onto the coronene core can significantly alter the photophysical properties. For instance, substituting the coronene ring with electron-withdrawing groups like methoxycarbonyl (COOMe) or imide groups leads to a red-shift and broadening of the steady-state absorption and fluorescence spectra compared to the unsubstituted parent compound. researchgate.netacs.org Increasing the number of these electron-withdrawing substituents can dramatically increase the fluorescence quantum yields. researchgate.net Conversely, the introduction of electron-donating groups such as methoxy (B1213986) (MeO) also influences the electronic and photophysical properties. researchgate.net

Analogues of coronene, such as those incorporating BN-embedded structures or amide linkages, have also been synthesized and studied. A BN-embedded coronene derivative (BN-Cor) was found to have a fluorescence quantum yield nearly 20 times higher than that of ordinary coronene, highlighting the significant enhancement in emission upon heteroatom incorporation. acs.org A coronene amide analogue with methyl substituents displayed luminescence with emission maxima at 429, 455, and 484 nm upon excitation at 323 nm. nih.gov

The table below summarizes the fluorescence properties of this compound and some of its analogues.

| Compound | Key Fluorescence Characteristics | Reference(s) |

| Benzo[a]coronene (BCo) | Emission intensity of vibronic bands is dependent on solvent polarity. The ratio of bands I and III is used to define a polarity scale. | nih.gov |

| Methoxycarbonyl-substituted Coronenes | Show red-shifted and broadened absorption and fluorescence spectra. Fluorescence quantum yield increases with the number of substituents. | researchgate.net |

| Coroneneimide Derivatives | Intersystem crossing is accelerated. Fluorescence is dependent on the number and symmetry of substituents. | acs.org |

| BN-Embedded Coronene (BN-Cor) | Exhibits a fluorescence quantum yield nearly 20 times higher than unsubstituted coronene. | acs.org |

| Methyl-substituted Coronene Amide Analogue | Shows luminescence with emission maxima at 429, 455, and 484 nm (excitation at 323 nm). | nih.gov |

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Detection

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful analytical technique for the trace detection of various analytes, including polycyclic aromatic hydrocarbons (PAHs) like benzo[a]coronene. acs.orgnih.gov SERS utilizes the enhancement of Raman scattering signals from molecules adsorbed on or near nanostructured metal surfaces, typically gold or silver, allowing for detection at very low concentrations. acs.orgmdpi.com

The detection of PAHs, which are often environmental pollutants, is a significant application of SERS. onepetro.org Various SERS substrates have been developed to improve sensitivity and reproducibility for PAH detection. For instance, a high-performance substrate based on nanocellulose fibers (NCF), graphene oxide (GO), and Au@Ag core-shell nanorods has been developed. mdpi.com This composite material leverages the localized surface plasmon resonance (LSPR) of the metallic nanorods and charge transfer effects from the graphene oxide to achieve a high sensitivity, with a detection limit of 10 μg/L for PAHs. mdpi.com

Functionalization of SERS substrates can further enhance selectivity and sensitivity. Silver nanoparticles functionalized with host molecules like dithiocarbamate-calix ifremer.frarene or the viologen host lucigenin (B191737) have been used to detect a range of PAHs, including coronene. acs.orgnih.govnih.gov These host molecules can form cavities that selectively bind PAHs, bringing them into the "hot spots" of SERS enhancement. nih.govrsc.org For example, lucigenin-functionalized silver nanoparticles showed higher selectivity for PAHs with four fused benzene (B151609) rings. nih.gov

The choice of SERS substrate and experimental conditions is crucial for effective detection. A bowl-shaped silver cavity (BSSC) thin film has been used as a SERS-active substrate, demonstrating good performance and reproducibility. rsc.org Another approach involves using undecorated gold colloids where the SERS enhancement for PAHs is achieved by adjusting the chemical reduction conditions and chloride ion content. rsc.org Three-dimensional SERS substrates, such as those made from porous materials like glycidyl (B131873) methacrylate-ethylene dimethacrylate (GMA-EDMA) with gold nanoparticles, have also shown high sensitivity for detecting PAHs like benzo[a]pyrene (B130552), with detection limits in the nanomolar range. rhhz.net The sensitivity of these SERS methods can be comparable to that of fluorescence spectroscopy. rhhz.net

The table below summarizes various SERS-based detection methods for PAHs, including analogues of this compound.

| SERS Substrate | Target Analytes | Key Findings | Reference(s) |

| NCF/GO/Au@Ag Nanocomposites | Polycyclic Aromatic Hydrocarbons (PAHs) | High sensitivity with a detection limit of 10 μg/L. | mdpi.com |

| Lucigenin-functionalized Silver Nanoparticles | Anthracene (B1667546), Pyrene (B120774), Triphenylene (B110318), Benzo[c]phenanthrene, Chrysene (B1668918), Coronene | Higher selectivity for PAHs with four fused benzene rings. | nih.gov |

| Bowl-Shaped Silver Cavity (BSSC) with 1,10-decanethiol | Anthracene, Pyrene | Detection limits of 8 nM for anthracene and 40 nM for pyrene. | rsc.org |

| pH 13 Gold Nanoparticles with GMA-EDMA porous material | Phenanthrene, Pyrene, Benzo[a]pyrene, Benzo[k]fluoranthene | Detection limits in the range of 10⁻¹⁰ mol L⁻¹. Sensitivity is close to that of fluorescence spectroscopy. | rhhz.net |

| Undecorated Gold Colloid with Chloride Ions | Naphthalene, Phenanthrene, Pyrene | Detection limits in the μg L⁻¹ range. | rsc.org |

Surface Plasmon Resonance (SPR) Spectroscopy in Sensing Applications

Surface Plasmon Resonance (SPR) spectroscopy is a sensitive, label-free optical technique widely used for real-time monitoring of biomolecular and chemical interactions. nih.govmdpi.comnih.gov It has found applications in the detection of environmental pollutants, including polycyclic aromatic hydrocarbons (PAHs). nih.gov The principle of SPR relies on the resonant oscillation of electrons on a metal surface (typically gold) when excited by light at a specific angle, which is sensitive to changes in the refractive index at the surface. mdpi.comnih.gov

For the detection of PAHs like benzo[a]pyrene (an analogue of benzo[a]coronene), SPR immunosensors are commonly employed. nju.edu.cnnih.gov These sensors typically involve immobilizing a derivative of the target analyte, such as a benzo[a]pyrene-bovine serum albumin (BaP-BSA) conjugate, onto the gold sensor chip. nih.gov In a competitive immunoassay format, the sample containing the free analyte is mixed with a specific antibody. The binding of the antibody to the immobilized antigen on the chip is inhibited by the presence of the free analyte in the sample. nih.gov This inhibition results in a smaller change in the SPR signal, which can be correlated to the concentration of the analyte.

Using this approach, SPR immunosensors have demonstrated high sensitivity for the detection of benzo[a]pyrene, with detection limits as low as parts-per-trillion (ppt) or 0.01 parts-per-billion (ppb). nju.edu.cnnih.gov These sensors can be regenerated and reused multiple times with minimal loss of sensitivity. nih.gov

SPR has also been used to study the binding affinity of proteins to various PAHs. For example, the binding of a bacterial outer membrane protein, PahS, to several PAHs including naphthalene, phenanthrene, and pyrene has been characterized using SPR, revealing high binding affinities. nih.gov

The development of advanced SPR techniques, such as colorful SPR imaging using AuAg alloy films, has further enhanced the sensitivity of detection for compounds like benzo[a]pyrene. researchgate.net

The table below provides an overview of SPR applications for the detection of PAHs.

| SPR Application | Analyte(s) | Detection Range / Affinity | Key Features | Reference(s) |

| Indirect Competitive Immunosensor | Benzo[a]pyrene (BaP) | 0.01 - 1000 ppb | Reusable sensor chip, high sensitivity and selectivity. | nih.gov |

| SPR Immunosensor | Benzo[a]pyrene (BaP) | As low as 50 ppt | High sensitivity for trace detection. | nju.edu.cn |

| Protein-PAH Interaction Study | Naphthalene, Phenanthrene, Pyrene, Fluorene, Anthracene | Kᴅ values in the range of 10⁻⁸ to 10⁻⁷ M | Characterization of binding affinity of PahS protein to various PAHs. | nih.gov |

| Colorful SPR Imaging Sensor | Benzo[a]pyrene (BaP) | Not specified | Enhanced sensitivity using hue-based detection on AuAg alloy films. | researchgate.net |

Applications of Benzo a Coronene in Advanced Materials and Nanotechnology

Benzo(a)coronene in Organic Electronics and Optoelectronic Devices

Polycyclic aromatic hydrocarbons like benzo[a]coronene are considered molecular analogues of graphene and hold great potential for the development of efficient optoelectronic devices. anr.fr The ability to tune their electronic properties through molecular engineering makes them crucial for industrial applications in plastic electronics. anr.fr The high degree of π-conjugation in molecules such as hexabenzocoronene makes them particularly promising for use in next-generation electronic devices. ontosight.ai Their inherent properties are foundational to their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). anr.frrsc.org

Benzo[a]coronene derivatives are actively being researched for their potential in OLED technology. ontosight.aianr.frontosight.ai Their structural and electronic properties, including their absorption and emission spectra, make them suitable candidates for use as emitters in these devices. ontosight.ai

Researchers have developed fluorescent dyes based on a "symmetry-broken" hexa-peri-benzocoronene (HBC) core hybridized with a fluoranthene (B47539) subunit. This pure carbon skeleton fluorophore demonstrates a photoluminescence quantum yield (PLQY) in toluene (B28343) of up to 67%, a thirty-fold increase over the parent HBC. kobv.denih.gov Such materials can be readily used to fabricate OLEDs, with a single-layer device structure of ITO/PEDOT:PSS/emitter/Ca/Al showing strong excimer emission around 600 nm. kobv.denih.gov

Furthermore, benzo-coronene diimide (CDI 2) has been identified as a near-infrared (NIR) photoluminescent material that forms 'bowl'-shaped nanoarchitectures. These structures act as red emitters with Commission Internationale de l'Eclairage (CIE) coordinates of (x, y) = (0.67, 0.33) and 100% color purity in the solid state, indicating their potential as an emitting species in OLEDs. rsc.orgrsc.org

The unique properties of benzo[a]coronene derivatives make them excellent candidates for the active channel material in OFETs. ontosight.aianr.frontosight.ai Highly symmetric coronenes, along with tribenzo- and hexabenzocoronenes, have shown significant potential in charge-transporting applications, which is the fundamental principle of a transistor. researchgate.netnih.gov Dibenzo-, tetrabenzo-, and pentabenzocoronenes have also demonstrated their utility as charge-conduction channels in transistors. researchgate.netnih.gov

OFETs fabricated using hexa-peri-hexabenzocoronene (HBC) derivatives have shown promising results as both p-type and n-type semiconductors. The thermal and chemical stability of HBC derivatives is a significant advantage over linear acenes. tytlabs.co.jp By modifying the peripheral substituents, researchers can control the self-assembly of these molecules into either lamellar or columnar aggregates, which directly impacts transistor performance. For instance, dihexyl (2H-HBC) and tetrahexyl (4H-HBC) derivatives, which form lamellar aggregates, exhibited significantly higher field-effect mobilities and on/off ratios compared to unsubstituted HBC and a hexahexyl derivative (6H-HBC) that form columnar structures. tytlabs.co.jp

Table 1: Performance of p-type OFETs based on Hexabenzocoronene (HBC) Derivatives Data sourced from a study on OFETs based on graphene fragments. tytlabs.co.jp

| Compound | Field-Effect Mobility (cm²/Vs) | On/Off Ratio |

| HBC | 1.2 x 10⁻³ | 1.0 x 10³ |

| 2H-HBC | 2.0 x 10⁻² | 1.0 x 10⁴ |

| 4H-HBC | 1.5 x 10⁻² | 2.0 x 10⁴ |

| 6H-HBC | 1.0 x 10⁻³ | 1.0 x 10³ |

For n-type OFETs, a hexafluorinated-HBC (6F-HBC) derivative was synthesized, demonstrating that the introduction of strong electron-withdrawing groups can successfully create n-type semiconductor characteristics in these materials. tytlabs.co.jp

Benzo[a]coronene derivatives are being explored for their use in OPVs, particularly in the niche but important area of transparent solar cells. anr.frontosight.ai The goal is to create materials that primarily absorb UV light while remaining transparent in the visible spectrum, making them suitable for applications like building-integrated photovoltaics. nrel.gov

Computational methods, such as inverse materials design, have been employed to screen libraries of over 360 coronene (B32277) derivatives to identify candidates for UV-absorbing, visibly transparent solar cells. researchgate.netrsc.orgrsc.org This screening led to the synthesis and characterization of novel derivatives, including contorted pentabenzocoronene (cPBC) and contorted tetrabenzocoronene (cTBC). researchgate.netrsc.orgrsc.org

OPV devices fabricated with these new materials have shown record-breaking performance for coronene-based transparent solar cells. A top-performing device, utilizing an active layer of cTBC paired with a chlorinated contorted hexabenzocoronene (4Cl-cHBC), exhibited an open-circuit voltage (Voc) of 1.84 V and an average visible transmittance (AVT) of 87.5% for the active layer. rsc.org These results highlight the potential of tailoring benzo[a]coronene structures for high-performance, transparent photovoltaic applications. researchgate.netrsc.org

Table 2: Performance of a Transparent OPV Device with a Coronene Derivative Data sourced from research on coronene derivatives for transparent organic photovoltaics. rsc.org

| Donor Material | Acceptor Material | Open-Circuit Voltage (Voc) | Active Layer Average Visible Transmittance (AVT) |

| cTBC | 4Cl-cHBC | 1.84 V | 87.5% |

Researchers have also worked to decrease the band gap of contorted hexabenzocoronene (cHBC) derivatives to improve visible-light absorption and, consequently, the photocurrent generated by solar cells. By incorporating extended heterocyclic moieties as peripheral substituents, they successfully enhanced light-harvesting properties and improved power-conversion efficiency in planar-heterojunction solar cells. researchgate.net

Systematic studies have been conducted on benzo[ghi]perylene (B138134) and coronene derivatives substituted with either electron-withdrawing or electron-donating groups. researchgate.net These substitutions allow for precise control over the electrochemical and spectroscopic behavior, thereby tuning their charge-transport and emission properties for specific applications. researchgate.net For example, p-type charge conduction has been demonstrated in FET devices using coronene derivatives. researchgate.net

The electroluminescent properties are equally important, particularly for OLEDs. The ability of these molecules to emit light efficiently upon electrical excitation is fundamental to their application as emitters. researchgate.netnih.gov Research into a hexa-peri-benzocoronene-fluoranthene hybrid revealed it to be a highly emissive fluorescent dye, demonstrating the potential for creating highly efficient electroluminescent materials from a pure carbon skeleton. kobv.denih.gov

Design of Artificial Light-Harvesting Systems Based on this compound Derivatives

Inspired by natural photosynthesis, researchers are designing artificial light-harvesting systems that can efficiently capture and transfer light energy. Benzo[a]coronene derivatives are attractive building blocks for such systems due to their strong light absorption and well-defined self-assembly properties.

One study demonstrated the construction of a highly efficient artificial light-harvesting system using a self-assembled tetrabenzo[a,d,j,m]coronene derivative (L1) and rhodamine B (RhB). researchgate.net In this system, the self-assembled L1 acts as the energy donor and RhB serves as the energy acceptor. This arrangement exhibited a strong antenna effect, where the donor molecules collect light energy and efficiently transfer it to the acceptor, even at a high donor/acceptor ratio. researchgate.net Such systems provide a versatile approach for developing advanced light-harvesting materials based on the supramolecular self-assembly of π-conjugated organic molecules. researchgate.net

Chemical Sensing Applications of this compound-Based Materials

The unique photophysical properties of benzo[a]coronene derivatives make them highly suitable for chemical sensing applications. researchgate.netnih.gov Their fluorescence can be modulated by the presence of specific analytes, forming the basis for sensitive and selective sensors. The self-assembly of these molecules into nanostructures can also be exploited for sensing technologies. ontosight.ai

For instance, benzo[ghi]perylene and coronene have been used as ratiometric fluorescent probes to detect changes in a microenvironment, such as in different solvents or during the formation of micelles in aqueous solutions. rsc.org Changes in the vibronic band intensities of their emission spectra serve as the sensing signal. rsc.org

Furthermore, specific derivatives have been designed for targeted analyte detection. A benzo-coronene diimide (CDI 2) that forms 'bowl'-shaped nanostructures has been shown to be a potential sensor for detecting metal ions like Pd²⁺ and Cu²⁺ in an aqueous medium. rsc.orgrsc.org In another application, water-soluble coronene derivatives that form nanoparticles via self-association have been developed as selective "turn-on" fluorogenic sensors for detecting nitroaromatic explosives in water. acs.org

Adsorption and Separation Technologies (e.g., CO2 Capture) Utilizing this compound Analogues

The unique structural and electronic properties of large polycyclic aromatic hydrocarbons (PAHs), such as this compound and its analogues, make them exceptional candidates for the development of advanced porous materials. Their extended π-conjugated systems, inherent rigidity, and potential for functionalization are leveraged in creating materials for gas adsorption and separation, with a significant focus on carbon dioxide (CO₂) capture. Analogues like hexabenzocoronene (HBC) serve as fundamental building blocks for constructing highly stable and porous frameworks designed to selectively trap CO₂ molecules. researchgate.netresearchgate.net

Research into these materials, primarily Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs), has demonstrated the viability of using this compound analogues to engineer materials with high surface areas and tunable pore environments. researchgate.netrsc.orgrsc.org These characteristics are crucial for effective gas separation technologies aimed at mitigating greenhouse gas emissions.

Research Findings in Porous Organic Polymers (POPs)

POPs synthesized from this compound analogues have shown significant promise for gas sorption. Scientists have synthesized various POPs by reacting hexabenzocoronene (HBC) monomers with different peripheral substitutions. researchgate.net The choice of substituent and the degree of conjugation in the core monomer have been found to dramatically influence the gas sorption properties of the resulting polymers. researchgate.net

For instance, studies comparing POPs based on the planar hexabenzocoronene (HBC) core with those based on the non-planar, propeller-shaped hexaphenylbenzene (B1630442) (HEX) have revealed distinct adsorption behaviors. While both types of polymers can exhibit moderate to high Brunauer–Emmett–Teller (BET) surface areas, the specific architecture influences their affinity for different gases. researchgate.net Research has shown that varying the substituent size on HBC-based POPs can result in BET surface areas ranging from 320 m²/g to higher values, directly impacting their gas uptake capacity. researchgate.net For example, an HBC-based polymer designated HBC-POP-98 was found to have a BET surface area of 548 m² g⁻¹. researchgate.net

Research Findings in Covalent Organic Frameworks (COFs)

COFs represent another class of crystalline porous polymers where the properties can be precisely tuned for applications like gas separation. rsc.orgrsc.org A notable advancement involves the use of core-twisted polycyclic aromatic hydrocarbons to create novel COF structures. zenodo.orgresearchgate.net

One such example is a two-dimensional COF, named Marta-COF-1, which was synthesized using a non-planar, core-twisted hexa-cata-benzocoronene derivative. researchgate.net This design strategy results in a wavy, chairlike honeycomb lattice. zenodo.org The unique wavy structure does not hinder the interlayer π-π stacking, which is crucial for electronic properties, but it does create highly ordered and stable mesoporous channels. zenodo.orgresearchgate.net Marta-COF-1 exhibits a high theoretical surface area, with experimental values reaching approximately 1300 m²/g, demonstrating its potential for gas storage and separation applications. zenodo.org

Computational Studies on CO₂ Interaction

To further enhance the design of these materials, computational studies have been employed to understand the fundamental interactions between CO₂ and coronene-based structures. Density Functional Theory (DFT) calculations have been used to investigate the effect of doping coronene with nitrogen atoms on its ability to capture CO₂. acs.org

These theoretical studies show that CO₂ adsorption is governed by noncovalent interactions and that the position of the nitrogen heteroatom within the coronene framework significantly influences the binding energy. acs.org For example, when CO₂ interacts with a coronene molecule containing a pyridinic-N site, the complex is stabilized by unconventional hydrogen bonds. acs.org These findings provide a theoretical basis for synthesizing functionalized this compound analogues with enhanced affinity and selectivity for CO₂, guiding the development of next-generation CO₂ capture systems.

The table below summarizes the properties of various porous organic materials, including those derived from this compound analogues, highlighting their suitability for gas adsorption applications.

| Material Name | Monomer Core | Material Type | BET Surface Area (m²/g) | CO₂ Uptake | Reference |

| HBC-POP-4 | Hexabenzocoronene (HBC) | POP | 320 | Not Specified | researchgate.net |

| HBC-POP-98 | Hexabenzocoronene (HBC) | POP | 548 | Not Specified | researchgate.net |

| HEX-POP-3 | Hexaphenylbenzene (HEX) | POP | 1140 | Not Specified | researchgate.net |

| Marta-COF-1 | Core-twisted hexa-cata-benzocoronene | COF | ~1300 | Not Specified | zenodo.orgresearchgate.net |

| CPOP-1 | 1,3,5-tri(9-carbazolyl)-benzene | POP | Not Specified | 21.2 wt% (at 273 K, 1.0 bar) | researchgate.net |

Supramolecular Chemistry and Self Assembly of Benzo a Coronene Derivatives

Mechanisms of Supramolecular Self-Assembly and Columnar Phase Formation

The supramolecular self-assembly of benzo(a)coronene and its derivatives, particularly hexa-peri-hexabenzocoronene (HBC), is predominantly driven by strong π-π stacking interactions between the large, flat aromatic cores of the molecules. chemeurope.comtaylorandfrancis.com This intrinsic property leads to the formation of well-ordered, one-dimensional columnar structures. These columns then arrange themselves into two-dimensional lattices, giving rise to columnar mesophases, a form of liquid crystal. nih.govarxiv.orgresearchgate.net The specific arrangement of these columns, such as hexagonal, rectangular, or herringbone patterns, can be influenced by the nature of the peripheral substituents attached to the coronene (B32277) core. arxiv.orgresearchgate.net

The formation of these columnar phases is a key characteristic of discotic (disc-shaped) liquid crystals, and HBC derivatives are a prime example of this class of materials. arxiv.orgamanote.com The process is a spontaneous self-organization where the molecules stack on top of one another, driven by the tendency to maximize favorable intermolecular interactions. arxiv.orgchimia.ch The aromatic cores form the central part of the columns, which are surrounded by the flexible side chains. arxiv.org This architecture results in predominantly one-dimensional charge transport along the column axis, a property of significant interest for electronic applications. arxiv.org

The stability and specific structure of these self-assembled architectures can be tuned by modifying the side chains attached to the this compound core. amanote.comchimia.ch For instance, the introduction of different functional groups, such as electron-donating or electron-withdrawing substituents, can influence the packing patterns of the molecules. nih.gov While the bulk structure in the mesophase can be relatively insensitive to some changes in substitution, the packing at interfaces can be significantly altered. nih.gov

Engineering of Nanotubes and Other Ordered Supramolecular Architectures

The principles of supramolecular self-assembly of this compound derivatives have been harnessed to create more complex and highly ordered nanostructures beyond simple columnar stacks. A notable achievement in this area is the engineering of nanotubes. By designing ambiphilic hexa-peri-hexabenzocoronene (HBC) derivatives, which possess both hydrophilic and hydrophobic properties, researchers have successfully induced their self-assembly into large, uniform nanotubes with diameters of approximately 20 nanometers. chimia.ch

Furthermore, the encapsulation of coronene molecules within single-walled carbon nanotubes has been explored as a method to create promising candidates for optoelectronic nanodevices. researchgate.netmdpi.com The specific configuration of the coronene molecules inside the nanotube, such as the formation of stacked columns or nanoribbons, depends on the diameter of the host nanotube. mdpi.com

The controlled self-assembly of this compound derivatives can also lead to the formation of other well-defined architectures. For example, the thermal polymerization of HBC derivatives with terminal acryloyl or methacryloyl functions in the liquid crystalline phase results in a stable, cross-linked network that preserves the columnar superstructure. acs.org This demonstrates the potential to lock in the desired supramolecular order. Additionally, the complexation of a carboxylate-functionalized hexabenzocoronene with an amino-functionalized polysiloxane has been shown to form highly ordered discotic columnar liquid crystalline structures. researchgate.net

The ability to control the self-assembly process through the chemical design of the this compound derivatives is crucial. Factors such as the introduction of specific functional groups and the use of templates or external stimuli can direct the formation of desired supramolecular architectures with tailored functionalities. chimia.chfigshare.com

Role of Noncovalent Interactions in this compound Supramolecular Assemblies

The most dominant of these is the π-π stacking interaction . chemeurope.comnih.gov The large, electron-rich aromatic core of this compound facilitates strong intermolecular overlapping of p-orbitals between adjacent molecules. chemeurope.com This stacking is a primary driving force for the formation of the characteristic columnar structures. arxiv.orgchimia.ch

Beyond π-π stacking, other noncovalent forces play significant roles:

Hydrogen bonds: The introduction of functional groups capable of hydrogen bonding, such as carboxylic acids or amides, can provide directional control over the self-assembly process, leading to more complex and stable architectures. figshare.comrsc.org For instance, fluorine-hydrogen bonds have been identified as a driving force for stabilizing a parallel molecular packing motif in fluorinated HBC derivatives. rsc.org

Charge-transfer interactions: When this compound derivatives are co-assembled with electron-acceptor molecules, charge-transfer interactions can occur, influencing the electronic properties and the packing of the resulting complex. chemeurope.comchinesechemsoc.org

Dipole-dipole interactions: The introduction of polar substituents can create molecular dipoles, and the interaction between these dipoles can affect the self-assembly behavior in solution and in the bulk. chemeurope.comrsc.org

The interplay of these various noncovalent interactions is complex and can be finely tuned through chemical modification of the this compound molecule. chinesechemsoc.orgresearchgate.net This tunability allows for the rational design of supramolecular structures with specific desired properties. figshare.com

Bio-Supramolecular Applications of this compound Derivatives (e.g., Nanographene/Polysaccharide Assemblies for Imaging)

The unique properties of this compound derivatives, particularly their fluorescence and ability to self-assemble, have led to their exploration in the realm of bio-supramolecular chemistry, with applications in areas like cellular imaging. nankai.edu.cn

A significant example is the development of water-soluble and biocompatible nanographene/polysaccharide supramolecular assemblies. nankai.edu.cnacs.orgnih.gov In one approach, a coronene derivative was synthesized from hexa-cata-hexabenzocoronene and modified with β-cyclodextrins. nankai.edu.cnacs.orgnih.gov This modified nanographene was then non-covalently assembled with hyaluronic acid that had been grafted with adamantane (B196018) groups. nankai.edu.cnacs.orgnih.gov The resulting ternary supramolecular assembly demonstrated the ability to be used for fluorescence imaging in cancer cells. nankai.edu.cnacs.orgnih.gov

The principle behind this application lies in the creation of a biocompatible nanocarrier. The polysaccharide component, such as hyaluronic acid, enhances water solubility and can be targeted to specific cell receptors. nankai.edu.cn The this compound derivative, or "nanographene," provides the fluorescent signal for imaging. nankai.edu.cn These assemblies can also be designed to encapsulate and deliver drugs, combining therapeutic and diagnostic functions.

Another strategy involves the use of multi-walled carbon nanotubes (MWCNTs) functionalized with benzo(a)pyrene antibodies to create immunosensors. nih.govfrontiersin.org While this example uses a related polycyclic aromatic hydrocarbon, it highlights the potential of integrating these molecules into biosensing platforms. The MWCNT-chitosan composite acts as a conductive mediator to enhance the electrochemical signal, which is then used to detect the target molecule. nih.govfrontiersin.org

These bio-supramolecular applications leverage the fundamental principles of self-assembly and noncovalent interactions to create functional nanomaterials for biological systems.

Astrochemical Relevance and Interstellar Medium Ism Studies of Benzo a Coronene

Detection and Spectroscopic Signatures of Benzo(A)coronene in Interstellar Environments

Direct detection of specific large PAHs like this compound in the interstellar medium remains a formidable challenge. While mid-infrared spectroscopy has confirmed the widespread presence of the general class of PAH molecules through their characteristic emission bands, identifying individual species is difficult. Radio astronomy offers a potential avenue for the specific identification of interstellar PAHs, but these molecules are expected to produce a multitude of very weak lines, complicating detection dntb.gov.ua.

The primary evidence for interstellar PAHs comes from a set of emission features known as the Aromatic Infrared Bands (AIBs). Although specific spectral signatures for this compound in these astronomical observations have not been definitively isolated, laboratory and computational studies provide insights into its expected spectroscopic properties. The infrared spectra of PAHs are dominated by C-H and C-C stretching and bending modes. For large, complex PAHs such as this compound, these spectral features contribute to the broader, blended AIB profiles observed in space.

Contribution of this compound to Aromatic Infrared Emission Bands (AIBs)

The Aromatic Infrared Emission Bands (AIBs) are a series of emission features observed in numerous astronomical objects, which are widely attributed to the collective emission from a diverse population of PAH molecules. It is hypothesized that large, stable PAHs like this compound are significant contributors to these bands researchgate.net. The energy from absorbed ultraviolet photons is redistributed within the molecule's vibrational modes, leading to emission in the infrared.

Research involving the photo-irradiation of cold coronene (B32277) clusters has shown the formation of new, larger compounds which could include PAHs larger than coronene researchgate.net. These complex photoproducts are relevant to the chemistry of the ISM and are considered potential carriers of the AIBs researchgate.net. The specific contribution of this compound would be part of a mixture of many different PAHs, with its unique vibrational modes blending with those of other molecules to form the observed AIB profiles.

Proposed Formation Mechanisms of this compound in the ISM

The formation of large PAHs such as this compound in the harsh environment of the interstellar medium is a topic of active research. Several pathways have been proposed, involving both gas-phase chemistry and processes occurring on the surfaces of interstellar dust grains.

Gas-phase synthesis is considered a viable route for the formation of complex PAHs. Studies on the formation of coronene in environments that mimic combustion flames and the carbon-rich envelopes around stars have demonstrated that complex reaction chains can build large aromatic structures chemistryviews.org. These mechanisms often involve aryl-radical-mediated ring annulation processes, such as hydrogen abstraction–acetylene addition (HACA) chemistryviews.org. Similar sequential additions of smaller hydrocarbon species to smaller PAH precursors could lead to the eventual formation of this compound in the gas phase.

In addition to gas-phase routes, solid-state processes on the surfaces of interstellar dust grains are believed to be crucial for molecular complexity. Dust grains provide a surface where reactant molecules can accumulate, increasing the likelihood of reactions that would be inefficient in the low-density gas of the ISM. Surface catalysis can facilitate the formation of larger PAHs from smaller adsorbed species.

Laboratory experiments have demonstrated that larger PAHs and related species can be formed from smaller PAH clusters through photo-processing. When free, cold clusters of coronene are irradiated with laser pulses, analysis of the resulting products shows the formation of new ionic compounds researchgate.net. These photoproducts can include PAHs larger than the original coronene, as well as coronene clusters branched with unsaturated aliphatic chains researchgate.net. This suggests a "top-down" or cluster-based formation pathway where pre-existing smaller PAHs, like coronene, can aggregate into clusters and subsequently be photochemically transformed into larger, more complex structures such as this compound.

The interaction between PAHs and the surfaces of interstellar dust grains is a critical factor in their astrochemical evolution. Forsterite, a magnesium silicate, is a common component of interstellar dust and serves as a model for studying these surface interactions memsait.itarxiv.org.

Computational studies using periodic density functional theory have been employed to investigate the adsorption of this compound and other PAHs on forsterite surfaces nih.govacs.orgresearchgate.netuu.nlelsevier.com. These studies show that larger PAHs exhibit stronger adsorption on forsterite due to non-covalent interactions with the aromatic rings memsait.itarxiv.org. The binding energy of this compound on a pristine forsterite surface is significant, indicating a strong interaction that facilitates its presence on grain surfaces where it can participate in further chemical reactions memsait.itarxiv.org.

| PAH Molecule | Binding Energy (eV) |

|---|---|

| Naphthalene | ~1 |

| Anthracene (B1667546) | Data Not Specified |

| Pyrene (B120774) | Data Not Specified |

| Coronene | Data Not Specified |

| This compound | ~5 |

Note: The binding energies are approximate values derived from computational studies. memsait.itarxiv.org Specific values can vary based on the computational method used.

Defects on the forsterite surface, such as vacancies, can further enhance reactivity by providing sites for PAHs to intercalate and potentially dissociate their C-H bonds memsait.itarxiv.orgacs.org.

Computational Astrochemistry Approaches for this compound Reactivity

Computational quantum chemistry is an indispensable tool for investigating the properties and reactivity of molecules like this compound under interstellar conditions memsait.itresearchgate.netnih.gov. Methods such as Density Functional Theory (DFT) are used to study the adsorption of PAHs on interstellar grain analogues like forsterite, providing insights into binding energies and geometries memsait.itarxiv.org.

These computational approaches are also vital for understanding reaction mechanisms that are difficult to probe experimentally. For instance, molecular dynamics simulations based on semi-empirical methods have been used to model the fragmentation and isomerization of coronene and its derivatives at high temperatures, which serves as a proxy for the effects of high-energy photon absorption in the ISM researchgate.netdiva-portal.orgarxiv.org. Such studies reveal the likely fragmentation products (e.g., H₂, CO) and the stability of the core PAH structure diva-portal.orgarxiv.org. Computational studies are also pivotal for predicting the photodissociation rates of PAHs by examining their excitation in the UV-visible range arxiv.org. These theoretical investigations are essential for building comprehensive astrochemical models that describe the lifecycle of large molecules in space.

This compound's Contribution to the Interstellar Carbon Reservoir

It is estimated that PAHs collectively account for a substantial fraction of the total interstellar carbon, with figures suggesting they may lock away 10% to 25% of the carbon in space mit.edu. These large, carbon-rich molecules are ubiquitous and play a dominant role in the physical and chemical processes of the interstellar medium annualreviews.org. The general abundance of PAHs makes them a crucial component of the interstellar carbon budget researchgate.net.

Recent advancements in radio astronomy have enabled the detection of specific large PAHs, lending strong support to the idea that these molecules are a major reservoir of carbon. The discovery of cyanocoronene (C₂₄H₁₁CN), a derivative of coronene, in the Taurus Molecular Cloud (TMC-1) is a landmark finding. Cyanocoronene is the largest individual PAH molecule confirmed in interstellar space to date nrao.edu. The detection of such a large and complex PAH in a cold, dark molecular cloud challenges previous assumptions that such molecules would be rare and suggests that even more complex aromatic structures are common in the cosmos nrao.edu. The presence of stable, large PAHs like coronene derivatives reinforces the hypothesis that they could be a significant carbon sink, potentially seeding new planetary systems with the building blocks of life nrao.edu.

While the abundance of many individual PAHs remains to be determined, astrochemical models and observational data for related compounds provide context. For instance, studies on the fragmentation and isomerization of coronene in the ISM help to understand the survival and transformation of large PAHs under interstellar conditions astrobiology.com. Furthermore, research into the accretion of carbon ions (C⁺) by PAHs like coronene is vital for understanding the lifecycle of carbon between gaseous and solid phases in the ISM aanda.org.

The following table summarizes the estimated contribution of various components to the interstellar carbon reservoir, highlighting the significant role of PAHs.

Estimated Contribution of Different Carbon Reservoirs in the Interstellar Medium

| Carbon Reservoir | Estimated Percentage of Total Interstellar Carbon | Key Molecules/Particles |

|---|---|---|

| Polycyclic Aromatic Hydrocarbons (PAHs) | 10% - 25% | Coronene, Pyrene, Benzonitrile, Cyanonaphthalene, Cyanocoronene |

| Carbonaceous Grains | Variable (significant fraction) | Amorphous carbon, graphite |

| Gas-phase Atomic and Ionic Carbon | Variable | C, C⁺ |

| Carbon Monoxide (CO) | Variable (major gas-phase reservoir in dense clouds) | CO |

Further research and more sensitive observational techniques are required to specifically quantify the abundance of this compound and determine its precise contribution to the interstellar carbon budget. However, based on the prevalence of its parent molecule, coronene, and the growing evidence for the abundance of large PAHs, it is reasonable to infer that this compound is a component of this significant carbon reservoir.

The table below lists the chemical compounds mentioned in this article.

Environmental Chemistry and Mechanistic Studies of Benzo a Coronene Formation and Transformation

Formation Pathways of Benzo(a)coronene in Environmental Processes

This compound, a polycyclic aromatic hydrocarbon (PAH), is not manufactured for industrial use but is a byproduct of the incomplete combustion of organic materials. healthycanadians.gc.ca Its formation is a complex process occurring in various environmental settings.

Generation through Incomplete Combustion and Pyrolysis of Organic Matter

The primary route to the formation of this compound and other PAHs is the incomplete combustion and pyrolysis of organic substances. scielo.org.mxfao.org This process involves the thermal decomposition of organic materials at elevated temperatures in an oxygen-deficient environment. canada.ca Sources of such conditions are widespread and include both natural and anthropogenic activities.